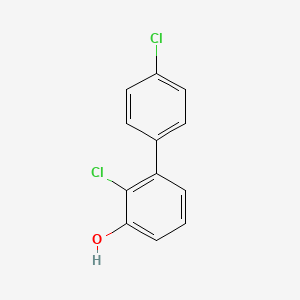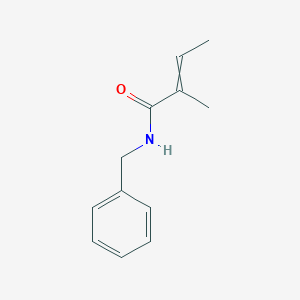![molecular formula C15H15NO4 B14419631 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene CAS No. 85013-53-2](/img/structure/B14419631.png)
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene is an organic compound that features a benzene ring substituted with an ethoxy group, a phenylmethoxy group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, where each functional group is introduced sequentially under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. Conditions such as acidic or basic environments, temperature control, and the presence of catalysts are crucial for these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the ethoxy and phenylmethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene include:
- 1-[Methoxy(phenyl)methoxy]-3-nitrobenzene
- 1-[Ethoxy(phenyl)methoxy]-4-nitrobenzene
- 1-[Ethoxy(phenyl)methoxy]-2-nitrobenzene
Uniqueness
The presence of both ethoxy and phenylmethoxy groups, along with the nitro group, provides a distinct set of properties that can be leveraged in various chemical and industrial processes .
Propiedades
Número CAS |
85013-53-2 |
|---|---|
Fórmula molecular |
C15H15NO4 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
1-[ethoxy(phenyl)methoxy]-3-nitrobenzene |
InChI |
InChI=1S/C15H15NO4/c1-2-19-15(12-7-4-3-5-8-12)20-14-10-6-9-13(11-14)16(17)18/h3-11,15H,2H2,1H3 |
Clave InChI |
SVESXJLQJBPNHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


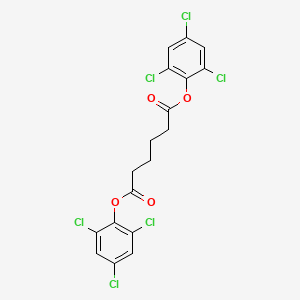
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
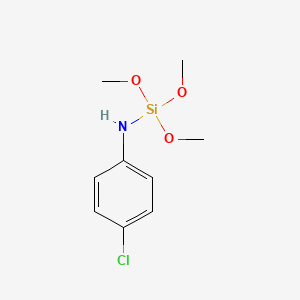
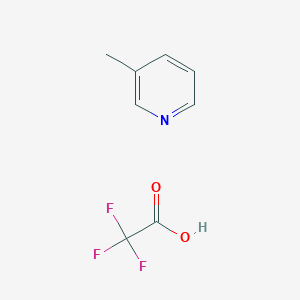

![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
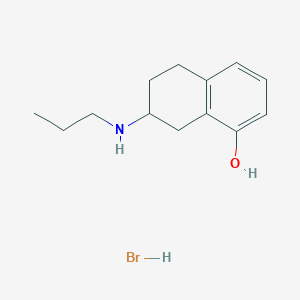
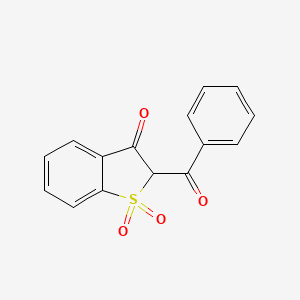
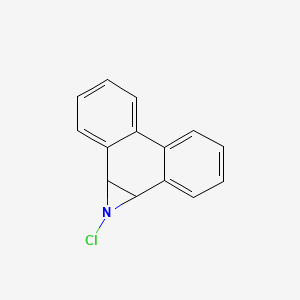

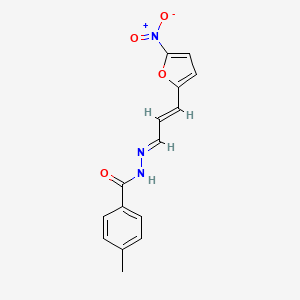
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
